2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O4S/c1-39-28-14-11-23(19-29(28)40-2)15-16-33-30(37)22-41-32-34-27-13-12-25(35-17-7-4-8-18-35)20-26(27)31(38)36(32)21-24-9-5-3-6-10-24/h3,5-6,9-14,19-20H,4,7-8,15-18,21-22H2,1-2H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNZRTTYUMHSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.
Attachment of the Benzyl Group: The benzyl group can be attached through alkylation reactions using benzyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through thiolation reactions using thiols and appropriate coupling agents.
Attachment of the Acetamide Moiety: The final step involves the coupling of the quinazolinone derivative with 2-(3,4-dimethoxyphenyl)ethylamine under amide bond-forming conditions, such as using carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the acetamide moiety, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazolinone derivatives, reduced acetamide derivatives
Substitution: Substituted benzyl or piperidine derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemistry: Potential use as a probe or inhibitor in biochemical studies.
Industry
Chemical Industry: Applications in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Protein Binding: The compound may bind to proteins, affecting their function and stability.
Comparison with Similar Compounds
Key Observations:
Position 3 Modifications :
- The target compound’s 3-benzyl group introduces steric bulk and aromatic π-π interactions, contrasting with the 4-chlorophenyl group in analogs (e.g., 763114-88-1). The latter may enhance electrophilicity and halogen bonding but reduce solubility due to hydrophobicity.
- Benzyl groups are associated with improved metabolic stability compared to halogenated aryl groups, which are prone to oxidative dehalogenation .
This contrasts with unmodified or halogenated position 6 groups in analogs, which may limit solubility.
Acetamide Tail Variations :
- The N-[2-(3,4-dimethoxyphenyl)ethyl] group in the target compound provides methoxy groups capable of hydrogen bonding and increased lipophilicity, favoring membrane permeability.
- Analogs with N-(2-ethyl-6-methylphenyl) or N-(2,4,6-trimethylphenyl) substituents (e.g., 763114-88-1 and 763114-31-4) prioritize steric hindrance and electron-donating effects, which may alter target engagement or metabolic pathways .
Hypothesized Pharmacological Implications:
- The piperidin-1-yl group may improve blood-brain barrier penetration compared to non-basic substituents.
- 3,4-Dimethoxyphenyl moieties could modulate selectivity for enzymes like catechol-O-methyltransferase (COMT) or cytochrome P450 isoforms.
- Chlorophenyl-containing analogs (e.g., 763114-88-1) might exhibit stronger halogen-based target interactions but poorer pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and what challenges arise during its multi-step preparation?
- Methodological Answer : The compound’s synthesis involves sequential functionalization of the quinazolinone core, sulfanyl coupling, and acetamide substitution. A critical step is the introduction of the piperidin-1-yl group at position 6, which requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-alkylation. Multi-step protocols often use intermediates such as methyl 4,5-dimethoxy-2-nitrobenzoate for regioselective modifications . Challenges include purification of intermediates due to solubility issues and optimizing yields in thiolation reactions.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of substituents (e.g., benzyl, piperidin-1-yl, and dimethoxyphenethyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing between CHNOS and potential isomers).
- X-ray Diffraction (XRD) : Resolves ambiguities in sulfanyl-acetamide linkage conformation .
- HPLC-PDA : Assesses purity (>95% for biological assays), with mobile phases optimized for polar sulfanyl groups (e.g., acetonitrile/water gradients).
Q. What in vitro assays are recommended for initial evaluation of its bioactivity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., quinazolinone derivatives often target kinases or GPCRs). For example:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for tyrosine kinase activity.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM.
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improving synthetic yield?
- Methodological Answer : Apply a fractional factorial design to screen variables:
- Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–20 mol% Pd(OAc)), and reaction time (12–24 hrs).
- Response Variables : Yield (HPLC), purity (NMR).
- Example Optimization : In sulfanyl coupling, DMF at 80°C with 15 mol% catalyst increases yield by 22% compared to THF .
Q. How to resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if discrepancies arise between fluorescence and radiometric assays.
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid degradation in cell-based assays skews IC values.
- Counter-Screen Selectivity : Test against off-target receptors (e.g., adenosine A) to rule out non-specific binding .
Q. What computational strategies predict the compound’s reactivity in novel derivatization reactions?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model sulfanyl group reactivity (e.g., nucleophilic attack at C2 of quinazolinone).
- Molecular Dynamics (MD) : Simulate solvent effects on transition states during acetamide formation.
- AI-Driven Retrosynthesis : Platforms like ASKCOS prioritize feasible routes for introducing 3,4-dimethoxyphenethyl groups .
Q. How to address solubility limitations in in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin-based formulations to enhance solubility without toxicity.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide’s terminal ethyl group to improve bioavailability .
Q. What structural modifications enhance selectivity for a target protein family (e.g., kinases vs. PDEs)?
- Methodological Answer :
- SAR Analysis : Replace the piperidin-1-yl group with morpholine (increases kinase selectivity) or thiomorpholine (enhances PDE4B affinity).
- Crystallography : Co-crystallize derivatives with target proteins (e.g., EGFR) to identify critical hydrogen bonds with the 4-oxo group .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR vs. XRD) to confirm regioisomeric purity. For bioactivity conflicts, use orthogonal assays and adjust for batch-to-batch variability in compound purity.
- Experimental Design : Prioritize QbD (Quality by Design) principles for scalable synthesis, incorporating in-line PAT (Process Analytical Technology) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
